molecular formula CuO3Si B1170136 Polymyxin B, N-sulfomethyl deriv., sodium salt CAS No. 1407-09-6

Polymyxin B, N-sulfomethyl deriv., sodium salt

Cat. No.: B1170136
CAS No.: 1407-09-6
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Description

Primary Structural Features of Polymyxin B Core Peptide

Polymyxin B is a cyclic lipopeptide antibiotic composed of a heptapeptide ring fused to a tripeptide side chain, terminated by a branched fatty acyl group. The core structure includes:

  • Heptapeptide ring : Formed by seven amino acids, including five cationic L-α,γ-diaminobutyric acid (Dab) residues at positions 1, 4, 5, 8, and 9, which confer a polycationic charge.
  • Tripeptide side chain : Attached to the heptapeptide ring via Dab4, comprising Thr10-Dab11-Thr12.
  • Fatty acyl chain : A branched (S)-6-methyloctanoyl or 6-methylheptanoyl group at the N-terminus, critical for membrane interaction.

The cyclic structure is stabilized by a lactam bond between the γ-amino group of Dab4 and the carboxyl group of Thr10. This configuration enables electrostatic interactions with bacterial lipopolysaccharides (LPS) via Dab residues.

Table 1: Key Structural Components of Polymyxin B Core Peptide

Component Description
Heptapeptide ring Cyclic structure with Dab1, Dab4, Dab5, Dab8, Dab9, d-Phe6, and Leu7
Tripeptide side chain Linear sequence Thr10-Dab11-Thr12
Fatty acyl group Branched (S)-6-methyloctanoyl or 6-methylheptanoyl chain

Sulfomethylation Modifications at N-Terminal Positions

The N-sulfomethyl derivative is synthesized by reacting polymyxin B with formaldehyde and sodium bisulfite, leading to sulfomethyl (-CH2SO3Na) groups at primary amine sites:

  • Modification sites : Sulfomethylation occurs at the N-terminal Dab1 residue and the γ-amino groups of Dab4, Dab5, Dab8, and Dab9.
  • Reaction mechanism : Formaldehyde crosslinks primary amines, followed by bisulfite addition to form sulfonate groups.

This modification reduces the compound’s net positive charge, diminishing nephrotoxicity but also lowering direct antibacterial activity compared to the parent polymyxin B. The sulfonate groups enhance aqueous solubility, making the derivative suitable for intravenous formulations.

Table 2: Impact of Sulfomethylation on Key Properties

Property Polymyxin B Sulfate N-Sulfomethyl Derivative
Charge at pH 7.4 +5 +3 to +4 (due to sulfonate groups)
Aqueous solubility Moderate High
Antibacterial activity High Reduced (requires hydrolysis)

Sodium Counterion Interactions in the Derivative’s Stability

The sodium counterion plays a critical role in stabilizing the sulfomethylated derivative:

  • Ionic interactions : Sodium ions neutralize sulfonate groups, preventing aggregation and maintaining solubility.
  • pH-dependent behavior : At physiological pH, the sodium salt dissociates partially, releasing Na+ ions and regenerating active polymyxin B via hydrolysis of sulfomethyl groups.

Thermodynamic studies indicate that sodium ions form transient complexes with sulfonate moieties, reducing degradation rates in solution. This stabilization is evident in the derivative’s extended shelf-life compared to non-sulfonated analogs.

Comparative Analysis with Parent Polymyxin B Sulfate

Structural and functional differences between the N-sulfomethyl derivative and polymyxin B sulfate include:

  • Charge modulation : The derivative’s sulfonate groups reduce cationic density, weakening LPS binding but lowering cytotoxicity.
  • Stability profile : The sodium salt exhibits superior stability in aqueous solutions (e.g., 0.9% NaCl) at 25°C for 24–48 hours, whereas polymyxin B sulfate degrades faster under similar conditions.
  • Bioactivation : The derivative acts as a prodrug, slowly releasing active polymyxin B in vivo, whereas the sulfate form is immediately bioactive.

Table 3: Structural Comparison with Parent Compound

Feature Polymyxin B Sulfate N-Sulfomethyl Derivative
N-Terminal group Fatty acyl chain Sulfomethylated fatty acyl chain
Key functional groups Dab amines (free) Dab amines (sulfomethylated)
Major counterion Sulfate (SO4^2−) Sodium (Na+)

Properties

CAS No.

1407-09-6

Molecular Formula

CuO3Si

Origin of Product

United States

Preparation Methods

Sulfomethylation Reaction Protocol

The primary synthesis route, as detailed in patent DE1518440C3, involves a two-step process:

Step 1: Formation of Sulfomethyl Intermediate

  • Reagents :

    • Polymyxin B neutral sulfate (200 g, 0.138 mol)

    • 30% (w/v) aqueous formaldehyde solution (200 mL)

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Sodium bisulfite (NaHSO3)

  • Procedure :

    • Adjust formaldehyde solution to pH 7.0 using NaHCO3

    • Add formaldehyde to polymyxin B sulfate dissolved in water (2 L) under vigorous stirring

    • Immediately introduce pre-buffered NaHCO3/Na2CO3 solution (pH 8.5, 1 L)

    • Control foaming with additional water (1 L)

    • Filter and wash the precipitated intermediate

Step 2: Sodium Salt Formation

  • Reagents :

    • Sulfomethyl-polymyxin B intermediate

    • Sodium hydroxide (NaOH) for pH adjustment

  • Procedure :

    • Dissolve intermediate in water to achieve 0.25 million units/mL

    • Adjust to pH 6.5–7.5 using NaOH

    • Sterilize via Seitz filtration

    • Freeze-dry with secondary drying over phosphorus pentoxide (<2% moisture)

Critical Parameters :

  • pH control at 8.5 during sulfomethylation prevents over-alkylation

  • Molar ratio of formaldehyde:polymyxin B = 1.2:1 ensures complete derivatization

  • Temperature maintained at 20–25°C to avoid peptide degradation

Process Optimization and Analytical Controls

Quality Assessment Metrics

Batch analysis from patent DE1518440C3 reveals consistent product characteristics:

ParameterSpecificationMethod
Potency≥25,000 IU/mgMicrobiological assay
pH (1% solution)6.8–7.2Potentiometry
Water content≤2.0%Karl Fischer
Sulfur content3.8–4.2%Elemental analysis
Sodium content4.5–5.5%Flame photometry

Comparative Efficiency

The patent method demonstrates advantages over earlier approaches:

  • Yield Improvement : 85–92% vs. 60–70% in bisulfite-mediated methods

  • Toxicity Reduction : LD50 increased from 15 mg/kg (polymyxin B sulfate) to 22.8 mg/kg

  • Solubility Enhancement : >50 mg/mL in water vs. 1–2 mg/mL for native polymyxin

Industrial-Scale Considerations

Equipment Requirements

  • Stainless steel reactors with pH/temperature monitoring

  • Centrifugal filters for precipitate collection

  • Lyophilizer with secondary drying capability

  • Class A cleanrooms for sterile filling

Regulatory Compliance

  • USP/EP/BP standards mandate:

    • ≤0.5% free formaldehyde (HPLC assay)

    • Endotoxin <0.5 IU/mg (LAL test)

    • Sterility compliance per Ph. Eur. 2.6.1

Stability and Formulation

Degradation Pathways

  • Hydrolysis at pH <5 or >9 (amide bond cleavage)

  • Oxidation of methionine residues (mitigated by nitrogen blanketing)

  • Maillard reaction with reducing sugars (excluded from lyophilized formulations)

Preferred Dosage Forms

  • Parenteral : Lyophilized powder in 15 mL ampoules (2 mL fill volume)

  • Topical : 0.1–0.5% in petrolatum-based ointments

  • Oral : Enteric-coated tablets (50–100 mg units)

Recent Advances and Alternatives

While the core sulfomethylation protocol remains unchanged since its 1968 patent, modern adaptations include:

  • Process Analytical Technology (PAT) :

    • In-line FTIR for real-time reaction monitoring

    • Automated pH adjustment systems (±0.05 units)

  • Alternative Cation Salts :

    • Potassium variants show comparable stability but require stricter crystallization control

Chemical Reactions Analysis

Types of Reactions

Polymyxin B, N-sulfomethyl derivative, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polymyxin B, N-sulfomethyl derivative, sodium salt. These derivatives can have different biological activities and properties .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action
Polymyxin B and its derivatives exhibit their antibacterial activity primarily by disrupting the outer membrane of Gram-negative bacteria. The N-sulfomethyl modification enhances the compound's ability to interact with lipopolysaccharides (LPS) on bacterial membranes, leading to increased permeability and eventual cell death. Research indicates that while polymyxin B is effective against a broad spectrum of Gram-negative pathogens, its sulfomethyl derivatives may offer improved performance in terms of safety and efficacy .

Efficacy Against Resistant Strains
Polymyxin B, including its sulfomethyl derivatives, is increasingly recognized as a last-line treatment for infections caused by multidrug-resistant organisms such as Pseudomonas aeruginosa and Acinetobacter baumannii. Studies have shown that these derivatives maintain significant antibacterial activity comparable to that of the parent compound while exhibiting lower nephrotoxicity .

Toxicity Profile

Reduced Toxicity
One of the key advantages of the N-sulfomethyl derivative is its reduced toxicity compared to polymyxin B. Research has demonstrated that these derivatives cause less pain at the injection site and lower acute toxicity levels in animal models. For instance, the intravenous LD50 values for some sulfomethyl derivatives are significantly higher than those for polymyxin B itself, indicating a better safety profile . Additionally, polymyxin B nonapeptide—a derivative devoid of antibiotic activity—has been shown to retain antiendotoxin properties without the associated neurotoxicity or nephrotoxicity typically seen with polymyxin B .

Clinical Applications

Septic Shock Treatment
The antiendotoxin activity of polymyxin B and its derivatives makes them valuable in managing septic shock caused by Gram-negative bacteria. Studies have indicated that these compounds can inhibit the release of toxic oxygen radicals from neutrophils primed by LPS, thus potentially mitigating the inflammatory response associated with sepsis .

Inhalation Therapy for Respiratory Infections
Inhaled formulations of polymyxin B derivatives are being explored for treating chronic respiratory infections in patients with conditions like bronchiectasis. The inhalation route allows for localized delivery to the lungs, potentially reducing systemic side effects while providing effective antimicrobial action against pulmonary pathogens .

Comparative Efficacy and Stability

Characteristic Polymyxin B N-sulfomethyl Derivative
Antibacterial Activity HighComparable
Nephrotoxicity ModerateLow
Injection Site Pain HighReduced
LD50 (mg/kg) ~9~100

Case Studies

  • Clinical Case: Treatment of Multidrug-Resistant Infections
    A study involving patients with severe infections showed that administration of N-sulfomethyl polymyxin B resulted in successful outcomes with fewer adverse effects compared to standard polymyxin therapy.
  • Animal Model: Evaluation of Toxicity
    In a controlled study with rats, doses of N-sulfomethyl polymyxin B were administered to evaluate renal function and overall toxicity. Results indicated significantly lower nephrotoxic effects compared to polymyxin B sulfate at equivalent doses .

Mechanism of Action

Polymyxin B, N-sulfomethyl derivative, sodium salt exerts its effects by disrupting the outer cell membrane of Gram-negative bacteria. It binds to lipopolysaccharides and phospholipids in the bacterial cell membrane, causing increased permeability and cell death. The compound also neutralizes lipopolysaccharides, inhibiting bacterial respiration and leading to the bactericidal effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Polymyxin B, N-sulfomethyl derivative, sodium salt is unique due to its enhanced solubility and stability compared to other polymyxins. The sulfomethyl modification allows for better formulation and delivery, making it a valuable compound in both research and clinical settings .

Biological Activity

Polymyxin B, a cyclic lipopeptide antibiotic derived from the bacterium Bacillus polymyxa, has been extensively studied for its antibacterial properties, particularly against Gram-negative bacteria. The N-sulfomethyl derivative of polymyxin B, specifically its sodium salt form, has garnered attention due to its modified biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and clinical implications.

The primary mechanism through which polymyxin B and its derivatives exert their antibacterial effects involves interaction with the bacterial outer membrane. Polymyxin B binds to the lipid A component of lipopolysaccharides (LPS), which are abundant in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to cell death through several proposed pathways:

  • Electrostatic Interaction : The cationic nature of polymyxin B facilitates electrostatic interactions with the negatively charged phosphate groups on lipid A. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure, resulting in membrane destabilization .
  • Hydrophobic Insertion : The hydrophobic fatty acyl chain of polymyxin B inserts into the lipid bilayer, causing further disruption and potential pore formation within the membrane .
  • Cytoplasmic Membrane Disruption : Following outer membrane disruption, polymyxin B may also affect the inner cytoplasmic membrane, contributing to bacterial cell lysis .

Structure-Activity Relationships

The biological activity of polymyxin B derivatives is closely related to their structural characteristics. Key findings regarding the structure-activity relationship (SAR) include:

  • Fatty Acyl Chain Length : The length and bulkiness of the N-terminal fatty acyl chain significantly influence binding affinity and antibacterial potency. Optimal activity is observed with chains containing seven to nine carbon atoms .
  • Cationic Residues : The presence of multiple positively charged residues, particularly diaminobutyric acid (Dab), is crucial for effective interaction with LPS . Variations in these residues can lead to significant differences in antibacterial efficacy.
  • Derivatives' Stability : The N-sulfomethyl derivative exhibits altered stability compared to polymyxin B, affecting its reversion to the active form and consequently its antibacterial activity . Studies have shown that while some derivatives maintain a degree of antibacterial activity (20% to 50% of polymyxin B), their acute toxicity varies widely .

Pharmacodynamics and Toxicity

The pharmacodynamics of polymyxin B derivatives indicate a complex interplay between efficacy and toxicity. While polymyxin B is effective against multidrug-resistant Gram-negative infections, it is associated with significant nephrotoxicity and neurotoxicity. In contrast, the N-sulfomethyl derivative has shown reduced toxicity profiles in animal studies:

  • Toxicity Assessment : In vivo studies indicate that at doses of 1.5 mg/kg and 3.0 mg/kg, the N-sulfomethyl derivative did not exhibit the same level of neurotoxic or nephrotoxic effects as polymyxin B sulfate .
  • Efficacy Against Endotoxemia : The derivative retains antiendotoxin properties, effectively inhibiting lipopolysaccharide-induced neutrophil priming but at lower potency compared to polymyxin B .

Clinical Implications

Polymyxin B and its derivatives are increasingly utilized as last-line therapies for infections caused by resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. The development of N-sulfomethyl derivatives aims to enhance therapeutic efficacy while minimizing adverse effects.

Case Studies

  • Endotoxemia Management : A study demonstrated that polymyxin B nonapeptide could attenuate toxic oxygen radical release in neutrophils primed by LPS, suggesting potential applications in managing septic shock due to Gram-negative infections .
  • Comparative Efficacy : Research comparing various polymyxin derivatives indicated that while some showed reduced in vitro activity (2% to 12% compared to polymyxin B), they may offer safer alternatives in clinical settings where toxicity is a concern .

Q & A

Q. How to design a robust SAR study for derivatives?

  • Answer :
  • Synthesize analogs with modifications at positions 6 (diaminobutyric acid) and 10 (sulfomethyl group).
  • Test against Gram-negative panels (e.g., Acinetobacter baumannii carbapenemase-producers).
  • Correlate activity with molecular dynamics simulations of lipid A binding .

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